5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid
Overview
Description
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with various biological targets and can exhibit diverse biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole derivatives are synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The specific pathways influenced by this compound would depend on its biological targets, which are currently unknown .
Biochemical Analysis
Biochemical Properties
5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, isoxazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways . The interactions between this compound and these biomolecules are typically characterized by binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, isoxazole derivatives have been reported to exhibit anticancer, anti-inflammatory, and antibacterial activities . These effects are mediated through the regulation of key signaling pathways and the modulation of gene expression, ultimately affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that isoxazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained modulation of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, isoxazole derivatives have been shown to modulate the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions are critical for the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within subcellular compartments influences its interactions with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction . This method is efficient and eco-friendly, avoiding the use of toxic metal catalysts .
Chemical Reactions Analysis
5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include K₂CO₃, 4-toluenesulfonyl chloride, and 18-crown-6 . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carboxylic acid: This compound is used in similar organic synthesis reactions and has comparable chemical properties.
5-(4-Methylphenyl)isoxazole-3-carboxylic acid: Another related compound with applications in organic synthesis and research.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in various fields of scientific research.
Properties
IUPAC Name |
5-methyl-4-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-10(11(12(14)15)13-17-8)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYZXRACRRTPTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212112 | |
Record name | 5-Methyl-4-(phenoxymethyl)-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905809-10-1 | |
Record name | 5-Methyl-4-(phenoxymethyl)-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905809-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-4-(phenoxymethyl)-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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